molecular formula C9H7FN2O3S B14894347 4-Fluoro-n-(isoxazol-3-yl)benzenesulfonamide

4-Fluoro-n-(isoxazol-3-yl)benzenesulfonamide

Cat. No.: B14894347
M. Wt: 242.23 g/mol
InChI Key: VQQVGHQBLXPQGW-UHFFFAOYSA-N
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Description

4-Fluoro-n-(isoxazol-3-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. The compound features a unique structure combining a fluoro-substituted benzene ring, an isoxazole ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The fluoro-substituted benzene ring can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-n-(isoxazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Fluoro-n-(isoxazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-n-(isoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects. The isoxazole ring may also contribute to its biological activity by interacting with various cellular targets.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific combination of the fluoro-substituted benzene ring, isoxazole ring, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7FN2O3S

Molecular Weight

242.23 g/mol

IUPAC Name

4-fluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C9H7FN2O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9/h1-6H,(H,11,12)

InChI Key

VQQVGHQBLXPQGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=NOC=C2

Origin of Product

United States

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